molecular formula C11H19F2NO4 B14882079 cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine

cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine

Cat. No.: B14882079
M. Wt: 267.27 g/mol
InChI Key: VPLQVCYHEZXTMT-SFYZADRCSA-N
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Description

cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: is a chemical compound with the molecular formula C11H19F2NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents and protecting group strategies to ensure selective functionalization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically use batch or continuous flow reactors to control reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield the free amine.

Scientific Research Applications

Chemistry: In organic synthesis, cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is used as a building block for more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activity. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. This makes this compound a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is not well-documented. like other piperidine derivatives, it likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is unique due to the presence of both difluoro and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

tert-butyl (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

VPLQVCYHEZXTMT-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C(C1)(F)F)O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO

Origin of Product

United States

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